Idarubicinol

Description

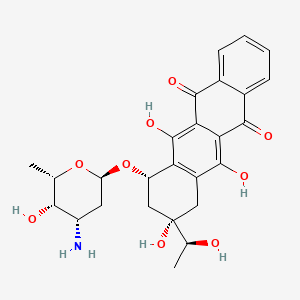

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H29NO9 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11-,15-,16-,17-,21+,26-/m0/s1 |

InChI Key |

KMIBSUUWQWSRQV-BAYOIBAISA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@H](C)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O |

Synonyms |

13-dihydroidarubicin 4-demethoxy-14-hydroxydaunorubicin idarubicinol idarubicinol, (7S-(7alpha,9alpha,9(S*)))-isome |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Idarubicinol

Deoxyribonucleic Acid (DNA) Interaction Studies

Idarubicinol's engagement with DNA is a critical component of its cytotoxic activity. This interaction encompasses several distinct but interrelated mechanisms, from insertion into the DNA structure to the induction of critical strand breaks that compromise genomic integrity.

The fundamental mechanism by which this compound interacts with DNA is through intercalation. ontosight.aidrugbank.com This process involves the insertion of the planar chromophore part of the anthracycline molecule between the base pairs of the DNA double helix. drugbank.comufl.edu This physical insertion causes a local unwinding of the DNA, altering its conformation and interfering with processes such as transcription and replication that require the DNA strands to separate. ufl.edu The binding of anthracyclines to DNA is considered the endpoint of the intracellular "distribution phase" and is a prerequisite for the subsequent induction of apoptosis, or programmed cell death. nih.gov Spectroscopic studies on the parent compound, Idarubicin (B193468), confirm that it gets intercalated between DNA bases, leading to a slight perturbation in the native B-conformation of the DNA. nih.govresearchgate.net

Research using Fourier-transform infrared (FTIR) spectroscopy on the parent compound, Idarubicin, has provided insights into its specific binding preferences on the DNA molecule. These studies suggest that the compound binds at the major groove of the DNA duplex. researchgate.netresearchgate.net The interaction is primarily localized at the guanine (B1146940) and cytosine bases. nih.govresearchgate.net Guanine, in particular, is noted as a nucleic acid base with two potential binding sites, making it a key target for such interactions. doubtnut.com This binding is stabilized by forces including hydrogen bonding and electrostatic interactions. nih.gov

A significant consequence of this compound's interaction with cellular machinery is the induction of DNA single-strand breaks (SSBs). nih.gov In a comparative study using mouse fibrosarcoma cells, this compound was shown to induce DNA strand breakage at a level similar to its parent drug, Idarubicin, in whole cells. nih.gov Notably, when tested in isolated nuclei, this compound and other alcohol metabolites were found to be approximately twice as potent as their respective parent drugs in causing this form of DNA damage. nih.gov The induction of SSBs is a well-documented form of DNA damage caused by various agents and is a critical lesion that can disrupt cellular processes. ksu.edu.samdpi.com

The most severe form of DNA damage induced by anthracyclines like this compound is the creation of double-strand breaks (DSBs). nih.gov These breaks are not typically a direct result of the chemical interaction itself but are mediated by the drug's effect on nuclear enzymes, specifically Topoisomerase II. cuni.czufl.edu When anthracyclines inhibit Topoisomerase II, the enzyme is trapped in a state where it has cleaved both strands of the DNA, leading to the accumulation of DSBs. ufl.eduresearchgate.net The generation of DSBs is a potent signal for the initiation of apoptosis. researchgate.netoncotarget.com Studies on Idarubicin confirm it induces DSBs, and this action is intrinsically linked to its inhibition of Topoisomerase II alpha. nih.gov

Topoisomerase II Modulation by this compound

This compound is a potent inhibitor of DNA Topoisomerase II (Topo II), a critical nuclear enzyme that manages the topological state of DNA during replication, transcription, and chromosome segregation. cuni.cznih.gov Topo II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, before resealing the break. cuni.cz

This compound specifically targets the alpha isoform of Topoisomerase II (Topo IIα). researchgate.netnih.gov Its inhibitory action does not prevent the enzyme from cleaving the DNA; rather, it stabilizes the intermediate "cleavable complex," where the enzyme is covalently bound to the broken DNA strands. drugbank.comnih.gov This stabilization prevents the subsequent religation of the DNA, effectively converting the essential enzyme into a cellular poison that generates permanent, protein-linked DNA double-strand breaks. drugbank.comufl.edu

Research Findings on this compound's Cytotoxicity and DNA Damage

The following table summarizes comparative data on the concentrations of this compound and its parent compound, Idarubicin, required to produce cytotoxicity versus significant DNA damage in mouse fibrosarcoma cells.

| Compound | 50% Growth Inhibition (IC50) | Concentration for Significant DNA Damage |

| Idarubicin | 0.005 µM | ~0.1 µM |

| This compound | 0.006 µM | ~0.1 µM |

| Data sourced from a study on mouse fibrosarcoma 935.1 cells. nih.gov Note the 20-fold difference between the concentration needed for growth inhibition and that needed to induce significant DNA damage for both compounds. |

Comparative Potency in Inducing DNA Damage

This table highlights the relative potency of this compound compared to its parent drug, Idarubicin, in inducing DNA strand breaks in different cellular contexts.

| Cellular Context | Potency of this compound vs. Idarubicin |

| Whole Cells | Similar potency in inducing maximal DNA strand breakage. |

| Isolated Nuclei | Approximately two times more potent than Idarubicin. |

| Data derived from a study measuring DNA single-strand breaks by filter elution. nih.gov |

Formation and Stability of Topoisomerase II-DNA Cleavable Complexes

A principal mechanism of action for this compound, like other potent anthracyclines, is its interaction with topoisomerase II (topo II), a critical nuclear enzyme that manages DNA topology. nih.gov this compound acts as a topo II "poison," meaning it traps a key intermediate in the enzyme's catalytic cycle known as the "cleavable complex". nih.gov In this complex, the DNA is cut, and the topoisomerase II enzyme is covalently bound to the 5' ends of the DNA. mdpi.com this compound stabilizes this complex, preventing the subsequent re-ligation of the DNA strands. cuni.czdrugbank.com This leads to the accumulation of persistent DNA double-strand breaks, which, if not properly repaired, can trigger apoptotic cell death. cuni.czcancercareontario.ca

Research has shown that this compound, similar to its parent compound idarubicin, predominantly forms cleavable complexes with the topoisomerase IIα isoform. nih.gov Studies in K562 human leukemia cells demonstrated that both idarubicin and this compound were effective in forming these topo IIα cleavable complexes. nih.gov A key finding is the longevity of these complexes after drug removal, suggesting that the sustained presence of these complexes contributes significantly to the high potency of idarubicin and, by extension, its active metabolite, this compound. nih.gov This persistence of DNA damage is a crucial factor in its cytotoxic efficacy. nih.gov

Epigenetic Modifications Induced by Anthracycline Metabolites

Recent research has uncovered a novel aspect of the mechanism of action for anthracyclines, including this compound, involving the induction of epigenetic modifications. acs.org These changes occur without altering the DNA sequence itself but can have profound effects on gene expression and chromatin structure. nih.gov

Modulation of DNA 5-Methylcytosine (B146107) Oxidation

Studies have demonstrated that idarubicin and its analogs can significantly stimulate the oxidation of DNA 5-methylcytosine (5mC), a key epigenetic mark, leading to an increase in 5-hydroxymethylcytosine (B124674) (5hmC). acs.orgresearchgate.net This effect was observed in multiple cancer cell lines and appears to be independent of the DNA double-strand breaks caused by topoisomerase II inhibition, as other topo II inhibitors like etoposide (B1684455) did not produce the same effect. acs.orgnih.gov The amino sugar moiety characteristic of anthracyclines is thought to be crucial for this effect, potentially by promoting histone eviction from chromatin. acs.orgnih.gov This alteration of the DNA methylome represents a distinct mechanism of action that may contribute to the therapeutic effects of these drugs. acs.org

Role of Ten-Eleven Translocation (TET) Enzymes in Epigenetic Pathways

The conversion of 5mC to 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). xiahepublishing.comoatext.com These enzymes are crucial for active DNA demethylation. wikipedia.orgepigenie.com Research has shown that the idarubicin-induced increase in 5hmC is dependent on the activity of TET enzymes, particularly TET2. researchgate.netnih.gov Depletion of TET2 in cells was found to diminish the elevation of 5hmC levels following treatment with idarubicin. researchgate.netnih.gov This indicates that this compound and other anthracycline metabolites actively engage with this fundamental epigenetic pathway, stimulating TET-mediated oxidation. This interaction suggests a more complex role for these compounds in regulating gene expression than previously understood. researchgate.net The stimulation of 5mC oxidation by this compound is also reported to be cell-cycle dependent, occurring mainly in the S and G2/M phases. researchgate.netnih.gov

Intracellular Pharmacodynamic Effects

The intracellular pharmacodynamics of this compound are a key determinant of its potent antitumor activity. Following administration of the parent drug, idarubicin, it is rapidly metabolized to this compound. bccancer.bc.ca this compound itself is highly potent, with some studies suggesting it is as potent as idarubicin. bccancer.bc.ca

Table 1: Comparative Intracellular Pharmacokinetics in Leukemic Cells Data from a study comparing daunorubicin (B1662515) and idarubicin administration.

| Drug/Metabolite | Relative Dose | Intracellular Peak Concentration (Relative to Daunorubicin) | Terminal Retention in Cells |

| Daunorubicin | 5 | 100% | Shorter |

| Idarubicin | 1 | 70% | Longer |

| Daunorubicinol (B1669839) | N/A | Low | N/A |

| This compound | N/A | Low | N/A |

Table 2: Research Findings on the Mechanisms of this compound

| Mechanism | Key Finding | Implication |

| Topoisomerase II Poisoning | Forms stable and persistent topo IIα-DNA cleavable complexes. nih.gov | Induces long-lasting DNA double-strand breaks, leading to apoptosis. cuni.czcancercareontario.ca |

| Catalytic Inhibition | May inhibit topo II catalytically at higher concentrations. nih.gov | Contributes to the overall inhibition of DNA replication and repair. |

| Epigenetic Modulation | Stimulates TET2-dependent oxidation of 5mC to 5hmC. acs.orgresearchgate.netnih.gov | Alters the epigenetic landscape and gene expression, independent of DNA damage. |

| Chromatin Dynamics | Enhances nucleosome turnover and affects chromatin accessibility. acs.orgcore.ac.uk | Disrupts the normal regulation of gene transcription and sensitizes DNA. |

Mechanisms of Cellular Uptake and Internalization

The cellular uptake of this compound is a critical determinant of its pharmacological activity. As a metabolite of idarubicin, which is characterized by high lipophilicity due to the absence of a methoxy (B1213986) group at position 4 of the anthracycline structure, this compound benefits from an increased rate of cellular uptake compared to other anthracyclines like daunorubicin. fda.govpfizer.com

Research on idarubicin's uptake, which is relevant to its metabolite, has shown that the process is both temperature- and concentration-dependent. nih.gov Studies have indicated the involvement of a carrier-mediated mechanism in the uptake of idarubicin. nih.gov This is supported by findings that its uptake can be competitively inhibited by daunorubicin. nih.gov Interestingly, the energy dependence of this carrier system appears to vary between cell types. For instance, in HL60 leukemia cells, idarubicin uptake is partially mediated by an energy-independent carrier system, whereas in human mononuclear cells, it is suggested to be an energy-dependent process. nih.gov

The efficiency of uptake also appears to be cell-line specific. For example, the uptake of idarubicin was found to be greater than that of other anthracyclines in both HL60 cells and human mononuclear cells (MNCs), with MNCs showing more efficient incorporation due to higher carrier uptake efficacy. nih.gov

| Factor | Influence on this compound/Idarubicin Uptake | Supporting Evidence |

| Lipophilicity | High lipophilicity enhances cellular uptake. fda.govpfizer.com | Absence of a methoxy group at position 4 of the anthracycline structure. fda.govpfizer.com |

| Transport Mechanism | Involves a carrier-mediated system. nih.gov | Uptake is temperature- and concentration-dependent; competitively inhibited by daunorubicin. nih.gov |

| Energy Dependence | Varies by cell type (energy-independent in HL60 cells, energy-dependent in MNCs). nih.gov | Pre-treatment with 2,4-dinitrophenol (B41442) increased uptake in HL60 cells but decreased it in MNCs. nih.gov |

| Cell Type Specificity | Uptake efficiency differs between cell lines (e.g., higher in MNCs than HL60 cells). nih.gov | Comparative studies showed more efficient incorporation into MNCs. nih.gov |

Intracellular Retention and Distribution Profiles

Once inside the cell, this compound exhibits distinct retention and distribution characteristics. Studies have demonstrated a significant accumulation of idarubicin and its metabolite, this compound, in nucleated blood and bone marrow cells, with concentrations reaching over a hundred times those found in plasma. fda.govpfizer.com This high level of intracellular accumulation is a key factor in its potent cytotoxic activity.

A substantial portion of the intracellular drug, estimated at 30-60%, is found within the nucleus. nih.gov This localization is crucial for its primary mechanism of action, which involves interaction with nuclear DNA. nih.gov Despite the high intracellular and intranuclear concentrations, only a small fraction of the drug is directly bound to DNA. nih.gov

This compound has a notably long terminal half-life within cells, estimated to be around 72 hours. fda.govpfizer.comhres.ca This prolonged retention is significantly longer than that of its parent compound, idarubicin (approximately 15 hours), and contributes to its sustained cytotoxic effect. fda.govpfizer.comhres.ca In patients with acute leukemia, while the intracellular peak concentration of idarubicin was high, it was the longer terminal retention of the drug within leukemic cells that was suggested to contribute to its higher toxicity and antileukemic effect compared to daunorubicin. nih.gov

| Parameter | Finding | Significance |

| Cellular Accumulation | Concentrations in nucleated blood and bone marrow cells are over 100 times plasma concentrations. fda.govpfizer.com | High intracellular drug levels enhance cytotoxic potential. |

| Intracellular Distribution | 30-60% of the drug localizes to the nucleus. nih.gov | Facilitates interaction with the primary target, DNA. nih.gov |

| Intracellular Half-life | The terminal half-life of this compound in cells is approximately 72 hours. fda.govpfizer.comhres.ca | Prolonged retention leads to a sustained cytotoxic effect. |

| Comparative Retention | Idarubicin is retained longer in leukemic cells in the terminal phase compared to daunorubicin. nih.gov | May explain the greater antileukemic effect of idarubicin. nih.gov |

Influence on Cell Cycle Progression

This compound, through its parent compound idarubicin, exerts a significant influence on the cell cycle of cancer cells. Idarubicin is recognized as a cell cycle phase-specific agent, primarily causing cell cycle arrest in the G1 and G2 phases. bccancer.bc.ca This disruption of the normal cell cycle progression is a key component of its antitumor activity.

The sensitivity of cells to idarubicin-induced damage is dependent on their phase in the cell cycle. acs.org Research has shown that cells in the S (synthesis) or G2/M (gap 2/mitosis) phases are more susceptible to the effects of idarubicin compared to cells in the G1 phase. acs.org This is evidenced by a more significant increase in the epigenetic marker 5-hydroxymethyl-2'-deoxycytidine (5hmC) in cells treated with idarubicin during the S or G2/M phases. acs.org The cell cycle is a tightly regulated process involving cyclin-dependent kinases (CDKs), and agents that disrupt this process can prevent cell proliferation. nih.govmdpi.com For instance, the p53 protein can activate p21, which inhibits CDK2 and CDK4, leading to G1 arrest. nih.gov

| Cell Cycle Phase | Effect of Idarubicin/Idarubicinol | Supporting Research |

| G1 and G2 | Arrests cell cycle progression in these phases. bccancer.bc.ca | Idarubicin is classified as a cell cycle phase-specific agent. bccancer.bc.ca |

| S and G2/M | Cells are more sensitive to the drug in these phases. acs.org | Greater increase in 5hmC levels observed upon treatment. acs.org |

| G1 | Cells show less sensitivity compared to S and G2/M phases. acs.org | Little change in 5hmC content was observed in G1-arrested cells. acs.org |

Mechanisms of Apoptosis Induction

A primary outcome of this compound's cellular activity is the induction of apoptosis, or programmed cell death. nih.gov The ability of this compound to trigger this process is directly linked to its interaction with DNA. nih.gov A statistically significant linear correlation has been established between the rate of DNA binding by anthracyclines and the subsequent cell death, indicating that DNA binding is a prerequisite for apoptosis induction. nih.gov

The apoptotic process initiated by idarubicin and, by extension, this compound involves a cascade of events. Studies in human fibroblasts have shown that these compounds induce a time-dependent loss of mitochondrial membrane potential, a significant increase in intracellular calcium levels, and activation of caspase-3. nih.gov The initial events, including changes in mitochondrial polarization and intracellular calcium, are observed within the first 2 to 6 hours after drug treatment, while caspase-3 activation, a key step in the execution phase of apoptosis, occurs later in the pathway. nih.gov The activation of initiator caspases, such as caspase-9, also occurs concurrently with the reduction in mitochondrial membrane potential. nih.gov The entire apoptotic machinery is complex, involving a balance between pro-apoptotic and anti-apoptotic proteins. aging-us.com

| Apoptotic Event | Timeline/Observation | Reference |

| DNA Binding | Prerequisite for the induction of apoptosis. nih.gov | nih.gov |

| Mitochondrial Membrane Potential | Time-dependent loss observed 2-6 hours after treatment. nih.gov | nih.gov |

| Intracellular Calcium | Significant increase observed 2-6 hours after treatment. nih.gov | nih.gov |

| Caspase-9 Activation | Occurs simultaneously with the reduction in mitochondrial membrane potential. nih.gov | nih.gov |

| Caspase-3 Activation | Occurs in the late stages of the apoptotic pathway. nih.gov | nih.gov |

Contribution of Reactive Oxygen Species Generation to DNA Damage

The role of reactive oxygen species (ROS) in the cytotoxic effects of this compound is a subject of detailed investigation. Anthracyclines, as a class, are known to generate free radicals, which can lead to oxidative stress and cellular damage. bccancer.bc.cadrugbank.com One proposed mechanism for this is the redox cycling of the drug, which can be facilitated by enzymes like NADPH-cytochrome P450 reductase, resulting in the formation of DNA single-strand breaks. apexbt.comresearchgate.net Furthermore, studies have shown that in the presence of copper (II), which can be found at higher concentrations in the serum of cancer patients, idarubicin can induce oxidative DNA damage, as evidenced by the generation of superoxide (B77818) anions (O₂•−) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov

However, the direct involvement of ROS in idarubicin-induced apoptosis is not straightforward. One study using a T-lymphoblastic leukemic cell line found that while idarubicin does induce the generation of ROS, this process appears to be separate from the induction of apoptosis. nih.gov In this study, the inhibition of caspases blocked apoptosis but actually enhanced ROS generation, suggesting that ROS generation is not caspase-dependent and is not a direct part of the apoptotic pathway initiated by idarubicin. nih.gov This indicates that while this compound can contribute to DNA damage through ROS production, its apoptosis-inducing mechanism may operate independently of this pathway.

| Factor | Role in DNA Damage | Key Findings |

| Redox Cycling | Generates free radicals leading to DNA breaks. bccancer.bc.cadrugbank.comapexbt.com | Can be bioactivated by NADPH-cytochrome P450 reductase. apexbt.com |

| Copper (II) | Induces oxidative DNA damage in the presence of idarubicin. nih.gov | Leads to the formation of O₂•− and 8-OHdG. nih.gov |

| Relationship with Apoptosis | ROS generation and apoptosis appear to be separate events. nih.gov | Inhibition of caspases blocks apoptosis but enhances ROS generation. nih.gov |

Biotransformation and Enzymatic Pathways Governing Idarubicinol Formation

Enzymatic Induction and Self-Potentiation Phenomena

A notable aspect of idarubicin (B193468) metabolism is the phenomenon of enzymatic induction and pharmacokinetic self-potentiation. nih.govtandfonline.com This occurs when exposure to idarubicin leads to an increased expression and activity of the very enzymes responsible for its conversion to idarubicinol. nih.govtandfonline.com

Research has shown that pretreatment with idarubicin can induce the activity of carbonyl reducing enzymes (CRE). nih.govtandfonline.com In one study using a rat liver cell line (RLN-B2), cells that were pre-cultured with idarubicin demonstrated higher CRE activity compared to non-pre-cultured cells. nih.gov This induction was also observed in vivo, where rats pre-administered with idarubicin showed higher enzymatic activity in their livers. tandfonline.com Consequently, the production of this compound was facilitated in the pre-treated group. nih.govtandfonline.com This increased rate of conversion suggests that prior exposure to idarubicin can enhance its own metabolism to its active metabolite, this compound, a process termed self-potentiation. tandfonline.com

Mechanisms of Anthracycline Carbonyl-Reducing Enzyme Induction by Idarubicin

Research has shown that idarubicin can induce the very enzymes responsible for its conversion to this compound, a phenomenon described as pharmacokinetic self-potentiation. nih.gov Studies have demonstrated that pretreatment with idarubicin leads to an increase in the activity of carbonyl reducing enzymes (CRE). nih.gov For instance, a rat liver cell line (RLN-B2) that was pre-cultured with idarubicin exhibited higher CRE activity compared to untreated cells. nih.gov This effect was also observed in vivo, where liver extracts from rats pre-administered idarubicin showed higher enzymatic activity than extracts from a control group. nih.gov This induction of CRE is linked to the regulation of gene expression for these enzymes. nih.gov

Impact of Enzyme Induction on this compound Formation

The induction of carbonyl-reducing enzymes by idarubicin directly facilitates the increased formation of this compound. nih.gov In vivo studies have confirmed that following intravenous administration of idarubicin, the production of this compound was significantly accelerated in rats that had been pre-treated with the drug compared to those who had not. nih.gov This elevated metabolism leads to higher levels of the potent this compound metabolite. nih.gov The self-potentiation of idarubicin's metabolism can amplify its biological effects, as the resulting this compound is itself a highly active cytotoxic agent. nih.govnih.gov

Inhibitors of this compound Formation

Identification and Characterization of Enzyme Inhibitors (e.g., Menadione (B1676200), Ranirestat)

Several compounds have been identified and characterized as inhibitors of the key enzymes involved in this compound formation, primarily AKR1C3 and CBR1. nih.gov

Menadione : This compound is characterized as a non-selective substrate and inhibitor of carbonyl reductases (CBRs). nih.gov

Ranirestat (B1678808) : This inhibitor has been found to potently inhibit AKR1C3. nih.gov While it was previously considered a selective inhibitor for a different enzyme (AKR1B1), studies have confirmed its potent inhibitory action on AKR1C3, a key enzyme in this compound production. nih.gov

Other Identified Inhibitors : In addition to menadione and ranirestat, other compounds such as 2'-hydroxyflavanone (an AKR1C3 inhibitor) and luteolin (a CBR1 inhibitor) have also been investigated for their ability to block this compound formation. nih.gov

In Vitro Studies on Inhibition of this compound Metabolism

The efficacy of these inhibitors has been quantified in various in vitro models, particularly in human cell lines with different expression patterns of the target enzymes. nih.gov Cell lines such as HEK293, MCF-7 (both with dominant CBR1/3 expression), and HepG2 (with very high AKR1C3 expression) have been used to study the inhibition of this compound metabolism. nih.gov

In HEK293 and MCF-7 cells, where CBR1 and CBR3 are the primary enzymes responsible for this compound formation, menadione proved to be the most potent inhibitor. nih.gov Conversely, in HepG2 cells, which have high levels of AKR1C3, ranirestat was the most potent inhibitor, highlighting its effectiveness against this specific enzyme. nih.gov Luteolin also effectively inhibited this compound formation in the CBR1/3-dominant cell lines. nih.gov

Further experiments involving the over-expression of AKR1C3 in HEK293 cells verified the crucial role of this enzyme in this compound formation. In these engineered cells, the increased production of this compound could be completely reversed by ranirestat, confirming it as a potent inhibitor of AKR1C3. nih.gov

The inhibitory potencies (IC₅₀ values) from these studies are summarized in the table below.

| Inhibitor | Target Enzyme(s) | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Menadione | CBR1/3, AKR1C3 | HEK293 | 1.6 | nih.gov |

| Menadione | CBR1/3, AKR1C3 | MCF-7 | 9.8 | nih.gov |

| Ranirestat | AKR1C3 | HepG2 | 0.4 | nih.gov |

| Ranirestat | AKR1C3 | HEK293-AKR1C3 (over-expression) | 0.5 ± 0.1 | nih.gov |

Comparative Preclinical Pharmacological Studies of Idarubicinol

Comparative Cytotoxicity and Potency Investigations

The cytotoxic potential of idarubicinol has been evaluated in both traditional monolayer cell cultures and more complex three-dimensional spheroid models, which are considered to be more representative of in vivo solid tumors.

In monolayer cultures of MCF-7 human breast cancer cells, this compound has shown potent cytotoxic effects. A study comparing this compound to its parent drug, idarubicin (B193468), revealed comparable potency after a 24-hour exposure. acs.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound in MCF-7 monolayers was determined to be 3.6 ± 0.7 ng/mL, which was similar to the IC50 of idarubicin at 3.3 ± 0.4 ng/mL. researchgate.netnih.gov In drug-sensitive human leukemia HL-60 cells, this compound demonstrated strong cytotoxicity, which was attributed to its extensive accumulation within the cells and its high affinity for DNA, comparable to that of idarubicin. nih.gov Furthermore, in the LoVo human colon-carcinoma cell line, the IC50 of this compound was found to be approximately two-fold higher than that of idarubicin, but lower than that of daunorubicin (B1662515), highlighting its significant cell growth inhibitory properties. nih.govnih.gov

Multicellular tumor spheroids (MCTS) provide a more physiologically relevant model for studying drug efficacy due to the presence of cell-cell interactions and diffusion gradients. In MCF-7 multicellular spheroids, this compound demonstrated significant cytotoxic activity, with an IC50 value of 5.3 ± 0.7 ng/mL. acs.orgresearchgate.netnih.gov Interestingly, while idarubicin was slightly less potent in spheroids compared to monolayers (IC50 of 7.9 ± 1.1 ng/mL), this compound appeared to be more effective in this three-dimensional model. researchgate.netnih.gov The antiproliferative effects of both idarubicin and this compound on MCF-7 spheroids were found to be time-dependent. researchgate.net

This compound has consistently shown superior cytotoxic activity compared to the alcohol metabolites of other anthracyclines, such as daunorubicinol (B1669839) and doxorubicinol (B1670906). In drug-sensitive HL-60 cells, this compound exhibited much greater intracellular accumulation compared to daunorubicinol and doxorubicinol. nih.gov Studies have indicated that the IC50 value for daunorubicinol is more than 10-fold higher than that of this compound. researchgate.net In a comparison using NIH-3T3 cells, the IC50 values for this compound and doxorubicinol were significantly different, further establishing the higher potency of this compound. nih.gov This enhanced activity is a key characteristic that distinguishes this compound from other anthracycline metabolites, which are often considered less active detoxification products.

| Compound | Cell Model | IC50 (ng/mL) |

| This compound | MCF-7 Monolayer | 3.6 ± 0.7 |

| Idarubicin | MCF-7 Monolayer | 3.3 ± 0.4 |

| This compound | MCF-7 Spheroid | 5.3 ± 0.7 |

| Idarubicin | MCF-7 Spheroid | 7.9 ± 1.1 |

Table 1: Comparative IC50 values of this compound and Idarubicin in MCF-7 cells. researchgate.netnih.gov

Mechanisms of Resistance and Reversal Strategies

A critical aspect of cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps. The interaction of this compound with these pumps has been a key area of investigation.

Research has shown that this compound is less susceptible to efflux by P-glycoprotein (P-gp, also known as MDR1) compared to other anthracyclines like doxorubicin (B1662922) and daunorubicin. nih.gov In NIH-3T3 cells transfected with the human MDR1 gene, the resistance to this compound was significantly lower than that observed for doxorubicinol. nih.gov Specifically, the IC50 value for this compound was 7.8-fold greater in the MDR cell line compared to the parental cell line, whereas for doxorubicinol, it was 18.9-fold greater. nih.gov

Studies have also investigated the interaction of this compound with the Multidrug Resistance-Associated Protein (MRP1). It has been demonstrated that idarubicin's DNA intercalation is reduced by MRP1 but not by P-gp. nih.gov In MDR cell lines that overexpress MRP, this compound accumulation was enhanced by the MDR modulator cyclosporine A, although to a lesser extent than daunorubicin. nih.gov

Furthermore, the cellular pharmacology and cytotoxicity of this compound were found to be superior to those of daunorubicin in MDR human breast carcinoma cells (MCF-7/AdrVp) that overexpress the P-95 transporter. nih.gov

The structural properties of this compound contribute to its reduced susceptibility to transport-mediated MDR. The resistance index (RI) for this compound has been shown to be lower than that of daunorubicin in various MDR sub-lines. nih.govnih.gov In LoVo MDR cells, the RI for this compound was only 2-fold higher than that of idarubicin, whereas it was significantly higher for daunorubicin. nih.govnih.gov This suggests that the metabolism of idarubicin to this compound should not be considered an inactivation pathway, as this compound retains substantial activity in MDR cells. nih.govnih.gov The differential susceptibility is also evident in the intracellular accumulation. In MDR cell lines, the intracellular concentration of this compound was higher than that of daunorubicinol. nih.gov

| Compound | Efflux Pump | Effect |

| This compound | P-glycoprotein (P-gp/MDR1) | Less affected compared to Doxorubicinol and Daunorubicinol. nih.gov |

| This compound | Multidrug Resistance-Associated Protein (MRP1) | Susceptible to efflux; accumulation enhanced by modulators. nih.govnih.gov |

| This compound | P-95 | Superior cytotoxicity compared to Daunorubicin in overexpressing cells. nih.gov |

Table 2: Interaction of this compound with major drug efflux pumps.

Reversal of Resistance with Efflux Pump Inhibitors (e.g., Cyclosporin A)

The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. One of the primary mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which function as drug efflux pumps. These pumps actively expel a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and, consequently, their cytotoxic efficacy. Preclinical research has indicated that this compound, the principal active metabolite of idarubicin, is a notable substrate for these efflux pumps, in some cases more so than its parent compound. nih.govd-nb.info This susceptibility to efflux-mediated resistance has prompted investigations into the use of efflux pump inhibitors to restore the therapeutic activity of this compound in resistant cells.

In vitro studies comparing the effects of idarubicin and this compound on MDR leukemic cell lines (FLCR and K562R) have revealed important differences in their activity profiles. nih.gov While both compounds exhibited similar cytotoxicity in sensitive, non-resistant leukemia cells (FLC and K562), this compound was found to be three to four times less active than idarubicin in the resistant cell lines. nih.gov This disparity in activity was correlated with a lower intracellular accumulation of this compound in resistant cells, suggesting that it is more efficiently expelled by P-glycoprotein than idarubicin. nih.gov

The use of P-glycoprotein inhibitors, such as Cyclosporin A, has been shown to effectively counteract this resistance mechanism. When MDR leukemia cells were co-treated with this compound and Cyclosporin A (2 µM), the cytotoxic effect of this compound was markedly enhanced. nih.gov The combination restored its potency to a level comparable to that observed in sensitive, non-resistant cells. nih.gov Notably, in the presence of Cyclosporin A, the cytotoxic effects of both idarubicin and this compound became identical in the MDR cell lines. nih.gov This finding underscores that the differential activity between the two agents in resistant cells is primarily due to their differing susceptibility to P-gp-mediated efflux. The mechanism for this reversal is the inhibition of the efflux pump by Cyclosporin A, which leads to a delayed cellular clearance and therefore increased intracellular concentration of this compound. nih.govnih.gov

Other P-glycoprotein modulators have also been studied in connection with this compound. In preclinical models using perfused rat hearts, the P-gp inhibitor PSC 833 was found to increase the recovery of both idarubicin and its metabolite, this compound. nih.gov Similarly, the inhibitor verapamil (B1683045) was shown to enhance the myocardial uptake of the parent drug, idarubicin, by decreasing P-gp-mediated efflux. nih.gov These studies collectively demonstrate that inhibiting efflux pumps can significantly alter the pharmacology of this compound, effectively reversing the resistance conferred by transporters like P-glycoprotein.

Interactive Data Tables

Table 1: Comparative Activity of this compound and Idarubicin in Sensitive and Multidrug-Resistant (MDR) Leukemia Cells

This table summarizes the relative cytotoxic activity observed in preclinical studies. Activity in sensitive cells is the baseline against which activity in resistant cells is compared.

| Compound | Cell Type | Relative Cytotoxic Activity | Supporting Evidence |

| Idarubicin | Sensitive (K562) | High | Similar to this compound in sensitive cells. nih.gov |

| This compound | Sensitive (K562) | High | Similar to Idarubicin in sensitive cells. nih.gov |

| Idarubicin | Resistant (K562R) | Moderate | More active than this compound in resistant cells. nih.gov |

| This compound | Resistant (K562R) | Low | 3-4 times less active than Idarubicin. nih.gov |

Table 2: Effect of Cyclosporin A on the Cytotoxicity of this compound in Multidrug-Resistant (MDR) Cells

This table illustrates the impact of the efflux pump inhibitor Cyclosporin A on the cytotoxic potency of this compound in resistant leukemia cells (K562R).

| Treatment | Cell Type | Resulting Cytotoxic Effect | Supporting Evidence |

| This compound Alone | Resistant (K562R) | Low cytotoxic activity | Demonstrates baseline resistance. nih.gov |

| This compound + Cyclosporin A | Resistant (K562R) | High cytotoxic activity | Effect is restored to levels seen in sensitive cells. nih.gov |

Advanced Methodologies in Idarubicinol Research

Spectroscopic Analysis of Idarubicinol-Biomolecule Interactions

Spectroscopic techniques are invaluable for investigating the binding of small molecules like this compound to biomolecules such as DNA and proteins. These methods provide insights into the nature of the interaction, the binding location, and the conformational changes induced in the biomolecule. While direct and extensive spectroscopic studies on this compound are limited in publicly available research, the principles of these techniques are well-demonstrated through studies on its parent compound, idarubicin (B193468). Given the structural similarity between idarubicin and this compound, the methodologies and general findings for idarubicin offer a strong inferential basis for understanding this compound's potential interactions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used to probe the vibrational modes of molecules. nih.govnih.gov It can detect changes in the functional groups of biomolecules upon interaction with a ligand, providing detailed information about the binding sites. nih.govnih.gov In the context of anthracyclines, FTIR is particularly useful for studying interactions with DNA. nih.govresearchgate.net

Research on idarubicin's interaction with DNA provides a clear example of FTIR's application. Studies have shown that idarubicin binds to the major groove of the DNA duplex, primarily interacting with the guanine (B1146940) and cytosine bases. nih.govresearchgate.net This is evidenced by changes in the vibrational frequencies of the functional groups within these bases upon the formation of the idarubicin-DNA complex. nih.govresearchgate.net The technique is sensitive enough to detect these subtle changes, offering a molecular "fingerprint" of the interaction. edinst.com Attenuated Total Reflection (ATR)-FTIR, a variant of the technique, is particularly useful for studying surface interactions and can be applied to investigate membrane-associated proteins and their interactions with ligands. specac.com

Table 1: Illustrative FTIR Spectral Data for Idarubicin-DNA Interaction

| DNA Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) in Free DNA | Wavenumber (cm⁻¹) in Idarubicin-DNA Complex | Interpretation |

| Guanine (G) | C6=O Stretch | 1717 | Shift and intensity change | Interaction at the N7 position |

| Cytosine (C) | C2=O Stretch | 1653 | Shift and intensity change | Interaction at the N3 position |

| Phosphate (PO₂) | Asymmetric Stretch | 1225 | Shift | Perturbation of the DNA backbone |

Note: This data is illustrative of findings for idarubicin and serves as a model for potential studies on this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying drug-DNA interactions. wikipedia.orgmsu.edu It measures the absorption of UV or visible light by a sample, which can change when a small molecule binds to a macromolecule like DNA. wikipedia.orgmsu.edu The interaction of idarubicin with DNA has been characterized by a bathochromic (red) shift and a hypochromic effect in its absorption spectrum, which is indicative of an intercalative binding mode. nih.govresearchgate.net This suggests that the aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netoup.com

The binding constant (Kb), a measure of the affinity between the drug and DNA, can be calculated from the changes in the absorption spectra at various concentrations of DNA. researchgate.net For idarubicin, the binding constant has been determined to be in the order of 10⁵ M⁻¹, indicating a moderate binding affinity to DNA. researchgate.netresearchgate.net Similar experimental setups could be used to determine the binding constant and mode of interaction for this compound.

Table 2: UV-Vis Spectroscopic Data for Idarubicin-DNA Interaction

| Spectroscopic Parameter | Observation | Interpretation |

| λmax Shift | Bathochromic (Red) Shift | Intercalation of the drug into the DNA base pairs |

| Absorbance | Hypochromism (Decreased Absorbance) | Stacking interactions between the drug's chromophore and DNA bases |

| Binding Constant (Kb) | ~5.14 x 10⁵ M⁻¹ | Moderate binding affinity |

Note: This data is for idarubicin and provides a framework for potential this compound studies.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govcreative-proteomics.com It is particularly sensitive to the secondary structure of proteins and the conformation of DNA. nih.govresearchgate.net When a ligand like an anthracycline binds to a biomolecule, it can induce conformational changes that are detectable by CD spectroscopy. nih.govcreative-proteomics.com

Studies on idarubicin have shown that its binding to DNA causes perturbations in the native B-conformation of the DNA helix. nih.govresearchgate.net These changes are observed in the CD spectrum of DNA upon the addition of the drug. nih.govresearchgate.net Furthermore, if a ligand binds to a protein, it can acquire an induced CD spectrum, which provides information about the binding geometry and the environment of the binding site. nih.gov This technique is therefore highly valuable for characterizing the structural consequences of this compound binding to its biological targets.

In Silico Molecular Modeling and Docking Studies

Computational methods, such as molecular modeling and docking, provide powerful tools for visualizing and predicting the interactions between a drug and its target at the atomic level. d-nb.infomdpi.com These in silico approaches complement experimental data by offering structural insights that can be difficult to obtain through other means. nih.gov

Molecular docking studies have been performed for idarubicin to predict its binding orientation within the DNA double helix. nih.govresearchgate.net These studies have corroborated experimental findings, showing that idarubicin intercalates between DNA base pairs and that specific hydrogen bonds and van der Waals interactions stabilize the complex. nih.govresearchgate.net The daunosamine (B1196630) sugar moiety of the molecule is typically positioned in the minor groove of the DNA. Given that this compound differs from idarubicin only by the reduction of a ketone to a hydroxyl group, similar in silico models could be readily developed to predict its specific binding modes and to compare its interaction energies with those of its parent compound.

Table 3: Representative Molecular Docking Parameters for Idarubicin-DNA Interaction

| Parameter | Finding | Implication |

| Binding Site | Intercalation between G-C base pairs | High affinity for specific DNA sequences |

| Stabilizing Forces | Hydrogen bonds, van der Waals interactions | Specificity and stability of the drug-DNA complex |

| Binding Energy | Favorable negative value | Spontaneous binding |

Note: This data is based on studies of idarubicin and is a predictive model for this compound.

Cellular and Subcellular Assay Techniques

To understand the biological activity of this compound within a cellular context, specific assays are employed to measure its effects on cellular processes and structures.

The Trapped in Agarose DNA Immunostaining (TARDIS) assay is a single-cell gel electrophoresis technique designed to detect and quantify DNA-protein crosslinks, such as the cleavable complexes formed by topoisomerase II poisons. oup.comnih.gov This assay is highly relevant for studying this compound, as anthracyclines are known to target topoisomerase II. nih.govresearchgate.net The TARDIS assay allows for the visualization and quantification of these complexes within individual cells. oup.comnih.gov

Research has specifically utilized the TARDIS assay to investigate the formation of topoisomerase II cleavable complexes induced by this compound in K562 human leukemia cells. nih.gov The findings from these studies show that this compound, like its parent compound idarubicin, primarily forms topoisomerase IIα cleavable complexes. nih.gov Notably, in cytotoxicity studies, this compound was found to be equipotent to idarubicin. nih.gov The TARDIS assay has also revealed that there is a persistent increase in the levels of topoisomerase IIα cleavable complexes even after the removal of idarubicin, suggesting that the longevity of these complexes may contribute to the drug's effectiveness. nih.gov This methodology provides crucial, direct evidence of this compound's activity at its cellular target.

Table 4: Summary of TARDIS Assay Findings for this compound

| Cell Line | Drug | Target | Key Finding | Reference |

| K562 | This compound | Topoisomerase IIα | Forms cleavable complexes, equipotent to idarubicin | nih.gov |

| K562 | Idarubicin | Topoisomerase IIα | Forms cleavable complexes, levels persist after drug removal | nih.gov |

Flow Cytometry for Intracellular Drug Dynamics and Apoptosis Assessment

Flow cytometry is a powerful technique utilized to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, it provides crucial insights into intracellular drug accumulation and the induction of apoptosis (programmed cell death).

The inherent fluorescence of anthracyclines, including this compound and its parent compound idarubicin, allows for the direct measurement of their uptake and retention within cells. By analyzing the fluorescence intensity of a cell population, researchers can quantify the intracellular concentration of the drug. This is particularly valuable for studying drug resistance mechanisms, such as the efflux of drugs by transporters like P-glycoprotein. Cytofluorimetric analysis can differentiate between cell populations based on their drug content, offering a dynamic view of how cells process the compound over time. nih.gov

Furthermore, flow cytometry is a cornerstone for assessing apoptosis. Several methods are employed to detect the hallmark features of apoptotic cells. One common approach is the use of Annexin V, a protein that binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. bio-rad-antibodies.com When Annexin V is conjugated to a fluorochrome (like FITC), and used in conjunction with a viability dye such as propidium (B1200493) iodide (PI), it allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+). bio-rad-antibodies.comnih.gov

Studies have utilized this technique to evaluate the pro-apoptotic effects of idarubicin and, by extension, its metabolite this compound. For instance, research on leukemic stem-like cells demonstrated that combining idarubicin with other agents significantly increased the percentage of apoptotic cells, as measured by Annexin V/PI staining and flow cytometry. nih.gov This method provides quantitative data on the efficacy of a compound in inducing cell death, a critical aspect of anticancer drug research. nih.govthermofisher.com Other flow cytometric assays for apoptosis include measuring the collapse of the mitochondrial membrane potential using dyes like TMRE or JC-1, detecting the activation of caspases (key enzymes in the apoptotic cascade), and analyzing DNA fragmentation through methods like the sub-G1 assay. nih.govbio-rad-antibodies.combio-rad-antibodies.combitesizebio.commiltenyibiotec.com

Table 1: Flow Cytometry Analysis of Idarubicin-Induced Apoptosis in KG1a LSC-like Cells This table presents data from a study investigating the synergistic apoptotic effect of Triptolide (TPL) and Idarubicin (IDA) on a leukemic stem cell-like cell line.

| Treatment Group | % of Apoptotic Cells (Mean ± SD) | Statistical Significance (P-value) |

|---|---|---|

| Control | 3.50 ± 0.45 | - |

| IDA (27 nM) | 24.85 ± 1.70 | < 0.05 vs Control |

| TPL (5 nM) | 15.62 ± 2.31 | < 0.05 vs Control |

| IDA (27 nM) + TPL (5 nM) | 76.87 ± 8.34 | < 0.001 vs IDA alone |

Data sourced from a study on the combined effects of Triptolide and Idarubicin. nih.gov

Mass Spectrometry for Intracellular Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS (tandem mass spectrometry) becomes a highly sensitive and specific method for quantifying molecules within complex biological samples, including the intracellular environment. nih.govnih.govresearchgate.net This methodology is critical for understanding the metabolism of idarubicin to its active, and more cardiotoxic, metabolite, this compound.

To quantify intracellular this compound, cells are first incubated with idarubicin. After incubation, the cells are harvested and lysed to release their contents. nih.gov The cell lysate is then processed, often involving protein precipitation and extraction steps, to isolate the analytes of interest. nih.govresearchgate.net The prepared sample is injected into an LC-MS/MS system. The liquid chromatography component separates idarubicin and this compound from each other and from other cellular components based on their physicochemical properties. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, and the specific mass-to-charge ratio for each compound and its fragments are detected and quantified. nih.govdigitellinc.com This allows for the precise measurement of the intracellular concentrations of both the parent drug and its metabolite.

Recent research has focused on establishing and validating such UPLC-MS/MS methods to study the formation of this compound in various cell lines (e.g., HEK293, MCF-7, and HepG2). nih.govnih.gov These studies investigate the roles of different enzymes, such as aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), in this metabolic conversion. nih.govnih.gov By quantifying the amount of this compound formed over time, researchers can assess the metabolic activity in different cell types and evaluate the efficacy of potential inhibitors that could reduce the formation of this cardiotoxic metabolite. nih.govnih.gov

Table 2: Intracellular Formation of this compound in Different Cell Lines This table shows the ratio of the metabolite this compound to its parent drug idarubicin within different cell lines after 120 minutes of incubation with 1 µM idarubicin, as quantified by UPLC-MS/MS.

| Cell Line | This compound / Idarubicin Ratio (%) | Dominant Reductase Enzymes |

|---|---|---|

| HepG2 | ~20 | AKR1C3 |

| HEK293 | ~20 | CBR1/3 |

| MCF-7 | ~8.5 | CBR1/3 |

Data derived from in vitro studies on idarubicin metabolism. nih.gov

Electrochemical Biosensing for DNA Interaction Analysis

Electrochemical biosensors offer a sensitive, rapid, and cost-effective platform for investigating the interactions between drugs and DNA. nih.gov These devices work by transducing the binding event between a drug and DNA immobilized on an electrode surface into a measurable electrical signal. bohrium.comibg.edu.tr This approach is particularly relevant for anthracyclines like idarubicin and its metabolite this compound, whose primary mechanism of action involves intercalating into the DNA helix. nih.govresearchgate.net

The principle of these biosensors involves modifying an electrode (e.g., glassy carbon or screen-printed electrodes) with DNA. nih.govmdpi.com When a drug like idarubicin is introduced, its interaction with the immobilized DNA causes changes in the electrochemical properties of the surface. researchgate.net These changes can be monitored using various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov

The interaction can be detected in several ways. One method is to monitor the oxidation signals of the drug itself. The binding to DNA can cause a decrease in the peak current and a shift in the peak potential of the drug, providing information about the binding mode and strength. nih.gov Another powerful approach is to monitor the oxidation signals of the DNA bases, specifically guanine and adenine (B156593). nih.govmdpi.com When an intercalating agent like idarubicin binds to DNA, it can shield these bases from oxidation or alter the DNA structure, leading to a decrease in their oxidation signals. nih.govresearchgate.net This change in the guanine or adenine signal is a direct indicator of the drug-DNA interaction. mdpi.com

Studies have employed these electrochemical methods to confirm that idarubicin interacts with double-stranded DNA, causing structural changes. nih.gov By analyzing the alterations in the oxidation peaks of guanosine (B1672433) and adenosine (B11128) residues, researchers can elucidate the nature of the binding. nih.gov Advanced biosensors, using nanomaterials to modify the electrode surface, have been developed to enhance sensitivity, achieving very low limits of detection for idarubicin. bohrium.com These techniques not only confirm the interaction but can also be used to calculate binding constants, offering quantitative insights into the affinity of the drug for DNA. nih.govresearchgate.net

Q & A

Q. Basic Methodological Focus

- UPLC-MS/MS Protocol :

- Quality Control : Include calibration standards, blank solvents for matrix effects, and daunorubicin as an internal standard .

- Statistical Validation : Use ANOVA with Dunnett’s test for inhibitor efficacy comparisons (p < 0.05) .

How does this compound’s role in cardiotoxicity influence preclinical study design?

Advanced Translational Focus

this compound contributes to cardiotoxicity by accumulating in cardiac tissue. To mitigate this while preserving efficacy:

- Inhibitor Co-Administration : Test luteolin or ranirestat in vivo to reduce systemic this compound without compromising tumor cell cytotoxicity .

- Metabolic Monitoring : Track plasma and tissue levels of this compound vs. idarubicin in animal models using validated LC-MS methods .

- Toxicity-Efficacy Balance : Leverage this compound’s equipotent antitumor activity (vs. idarubicin) to optimize dosing thresholds .

What strategies address the limitations of in vitro models in predicting systemic this compound dynamics?

Q. Advanced Experimental Design Focus

- Liver Organoid Models : Recapitulate hepatic metabolism (primary site of this compound formation) for inhibitor screening .

- Cross-Species Comparisons : Validate findings in murine models before clinical translation, noting interspecies metabolic differences .

- Multi-Enzyme Inhibition : Combine AKR1C3 and CBR1 inhibitors (e.g., ranirestat + menadione) to assess additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.